4-Bromooxane-4-carbonyl chloride
Description
Significance of Oxane Derivatives in Heterocyclic Chemistry
Heterocyclic compounds, which feature rings containing at least one non-carbon atom, are fundamental to organic chemistry and biochemistry. nih.gov More than half of all known organic compounds are heterocyclic, and they are cornerstones in the structure of countless natural products, pharmaceuticals, and agrochemicals. nih.gov Within this vast family, oxygen-containing heterocycles are of particular importance.
The oxane ring, a six-membered saturated ether also known as tetrahydropyran (B127337) (THP), is a prominent structural motif. chemicalbook.com It is not merely a stable cyclic ether but is considered a "privileged scaffold" in medicinal chemistry. chemicalbook.comresearchgate.net This means its structure is frequently found in biologically active compounds, including potent anticancer agents like bryostatin (B1237437) and eribulin, as well as in molecules developed as antivirals and receptor antagonists. chemicalbook.comnih.gov The prevalence of the oxane ring in nature and its utility in drug design make oxane derivatives attractive targets for synthetic organic chemists. chemicalbook.comauctoresonline.org The synthesis of functionalized tetrahydropyrans is a key area of research, aimed at creating novel molecules with specific biological activities. ijprajournal.com
Role of Acyl Chlorides as Synthetic Intermediates and Reactive Derivatives
Acyl chlorides, also known as acid chlorides, are a class of organic compounds derived from carboxylic acids by replacing the hydroxyl (-OH) group with a chlorine (-Cl) atom. ebsco.com This substitution dramatically increases the reactivity of the carbonyl carbon. The presence of two strongly electron-withdrawing atoms—the carbonyl oxygen and the chlorine—makes the carbonyl carbon highly electrophilic and thus susceptible to attack by even weak nucleophiles. fiveable.memolport.com Furthermore, the chloride ion is an excellent leaving group, facilitating nucleophilic acyl substitution reactions. byjus.com
Due to their high reactivity, acyl chlorides are among the most versatile and valuable intermediates in organic synthesis. fiveable.meiitk.ac.in They serve as powerful acylating agents, readily reacting with:
Alcohols to form esters. ebsco.combyjus.com
Amines to form amides. ebsco.commolport.com
Carboxylic acids to form acid anhydrides. byjus.com
Water to hydrolyze back to the corresponding carboxylic acid. molport.com
Organometallic reagents to produce ketones. molport.com
This reactivity makes them key building blocks for constructing more complex molecules from simpler precursors. molport.comiitk.ac.in They are typically prepared by treating carboxylic acids with chlorinating agents such as thionyl chloride (SOCl₂) or oxalyl chloride. fiveable.meiitk.ac.in
Confluence of Cyclic Ether, Halogen, and Acyl Chloride Functionalities: A Research Perspective
The compound 4-Bromooxane-4-carbonyl chloride is a fascinating molecule as it combines three distinct functional groups on a single, compact scaffold: a stable cyclic ether (oxane), a highly reactive acyl chloride, and an α-halogen (bromine). This confluence creates a bifunctional or even polyfunctional reagent with significant synthetic potential.
The molecule can be viewed as an α-halo acyl chloride built upon an oxane ring. α-Halo carbonyl compounds are known to be potent alkylating agents, with the halogen at the alpha position being readily substituted in various reactions. wikipedia.orgwikipedia.org The presence of the bromine on the same carbon as the acyl chloride group (a quaternary carbon) introduces specific steric and electronic properties. Research into α-halo acyl chlorides, while less common than α-halo ketones or esters, indicates their utility in specialized reactions, including the synthesis of other heterocyclic systems like 5-oxazolidinones. acs.org The combination of a reactive acylating center (the COCl group) and a potential alkylating site (the C-Br bond) within the same molecule allows for sequential or potentially one-pot multi-step transformations.
Overview of Research Approaches to Complex Bifunctional Molecules
The synthesis and application of complex molecules bearing multiple functional groups, like this compound, present unique challenges and opportunities in organic chemistry. Researchers employ several strategies to manage the differing reactivities of the functional groups.
One common approach is the use of protecting groups . In a hypothetical synthesis, a precursor carboxylic acid might be protected while another part of the molecule is modified, followed by deprotection and subsequent reaction. The synthesis of complex drug molecules often relies on such multi-step strategies involving the protection and deprotection of hydroxyl groups, for which silyl (B83357) ethers are commonly used. rsc.org
Another approach involves catalyst-controlled selective reactions . Modern synthetic methods utilize sophisticated catalysts that can selectively activate one functional group in the presence of others. For instance, specific catalysts could facilitate a reaction at the acyl chloride group while leaving the α-bromo group untouched, or vice-versa.
The development of bifunctional reagents is also a key research area. Here, a single molecule is designed to participate in multiple bond-forming events. For example, benzoyl chloride has been used as a bifunctional reagent in dual-catalyzed reactions to achieve 1,3-acyl chlorination of cyclopropanes. This highlights the research interest in molecules that can introduce multiple functionalities in a single, efficient step.
Properties and Predicted Reactivity of this compound
While detailed peer-reviewed studies on the synthesis and reactivity of this compound are not extensively available in the public domain, its chemical identity is established. The known properties are summarized below.
| Property | Value |
| Molecular Formula | C₆H₈BrClO₂ |
| Molecular Weight | 227.48 g/mol |
| CAS Number | 1803591-91-4 |
| IUPAC Name | This compound |
| Canonical SMILES | C1COCCC1(C(=O)Cl)Br |
Based on the chemistry of its functional groups, the reactivity of this compound can be predicted:
Nucleophilic Acyl Substitution : The acyl chloride is the most reactive site. It would be expected to react rapidly with nucleophiles like alcohols, amines, and water to yield the corresponding esters, amides, and the parent carboxylic acid (4-bromooxane-4-carboxylic acid), respectively.
Substitution of Bromine : The bromine atom is at a tertiary, α-carbonyl position, making it a potential leaving group in nucleophilic substitution reactions, although this would likely require more forcing conditions than reactions at the acyl chloride. This functionality makes it a potential precursor for other 4-substituted oxane derivatives.
Rearrangement Reactions : α-Halo carbonyl compounds can undergo rearrangements like the Favorskii rearrangement under basic conditions. wikipedia.org The specific outcome for this substrate would depend on the reaction conditions and the stability of potential intermediates.
In essence, this compound stands as a valuable, albeit under-documented, building block. Its structure suggests it could be a powerful tool for introducing the 4-carboxy-oxane moiety into larger molecules or for constructing more complex heterocyclic systems in drug discovery and materials science.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-bromooxane-4-carbonyl chloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8BrClO2/c7-6(5(8)9)1-3-10-4-2-6/h1-4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXUDQYXLUDZDPL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(C(=O)Cl)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8BrClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.48 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1803591-91-4 | |
| Record name | 4-bromooxane-4-carbonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for 4 Bromooxane 4 Carbonyl Chloride and Its Precursors
Strategies for O-Heterocycle Formation in Substituted Tetrahydropyrans (Oxanes)
The formation of the tetrahydropyran (B127337) ring is a fundamental step in the synthesis of 4-Bromooxane-4-carbonyl chloride. Various synthetic strategies have been developed for the construction of substituted oxanes, ensuring control over regioselectivity and stereoselectivity.
Intramolecular cyclization is a powerful and widely utilized strategy for the synthesis of the oxane ring. These reactions typically involve the formation of a carbon-oxygen bond to close the six-membered ring.
One prominent method is the Prins cyclization , which involves the acid-catalyzed reaction of a homoallylic alcohol with an aldehyde. acs.orgthieme-connect.com This reaction proceeds through an oxocarbenium ion intermediate, which is then trapped by the internal alkene nucleophile to form the tetrahydropyran ring. nih.gov The stereochemical outcome of the Prins cyclization can often be controlled, leading to the formation of specific diastereomers. nih.gov For instance, FeCl₃-catalyzed Prins cyclization has been shown to produce 4-hydroxytetrahydropyrans with high stereoselectivity. thieme-connect.com
Another important cyclization method is the intramolecular bromoetherification of unsaturated alcohols. nih.govrsc.org In this reaction, an electrophilic bromine source, such as N-bromosuccinimide (NBS), reacts with the alkene to form a cyclic bromonium ion. The pendant hydroxyl group then attacks this intermediate in an intramolecular fashion, resulting in the formation of a bromo-substituted oxane ring. This method is particularly relevant as it concurrently installs the required bromine atom at a specific position. nih.gov The reaction typically proceeds with high regioselectivity, following Baldwin's rules for ring closure. libretexts.org For example, the bromoetherification of lactam-tethered trisubstituted tertiary alkenols has been shown to proceed with exclusive 6-endo regioselectivity to yield bromotetrahydropyrans. nih.govrsc.org
| Cyclization Method | Reactants | Key Intermediate | Product | Reference |
|---|---|---|---|---|
| Prins Cyclization | Homoallylic alcohol, Aldehyde | Oxocarbenium ion | Substituted Tetrahydropyran | acs.orgthieme-connect.comnih.gov |
| Bromoetherification | Unsaturated alcohol | Bromonium ion | Bromo-substituted Tetrahydropyran | nih.govrsc.org |
Ring-closing metathesis (RCM) has emerged as a robust and versatile tool for the synthesis of cyclic compounds, including oxanes. nih.govwikipedia.org This reaction utilizes transition metal catalysts, most notably those based on ruthenium, to facilitate the intramolecular coupling of two terminal alkene functionalities within an acyclic precursor. wikipedia.orgacs.org
The synthesis begins with an acyclic diene ether. Upon exposure to a suitable metathesis catalyst, such as a Grubbs' catalyst, the two terminal double bonds react to form a new double bond within the newly formed ring, releasing ethylene (B1197577) as a volatile byproduct. wikipedia.org The resulting unsaturated oxane can then be hydrogenated to afford the saturated tetrahydropyran skeleton. RCM is valued for its high functional group tolerance and its ability to form rings of various sizes, making it a key strategy in modern organic synthesis. wikipedia.orgacs.org
Controlling the stereochemistry at the C4 position is critical for the synthesis of specific isomers of this compound. Several strategies offer high levels of stereocontrol in the formation of 4-substituted oxanes.
Acid-promoted reactions of homoallylic alcohols with aldehydes can create three new stereocenters in a single step, yielding 4-hydroxy-2,3,6-trisubstituted tetrahydropyrans with excellent stereocontrol. acs.orgacs.org The stereochemical outcome is influenced by the geometry of the starting homoallylic alcohol (E or Z). acs.org For example, cyclization of an (E)-homoallylic alcohol can lead to a product with all substituents in the equatorial position, whereas a (Z)-homoallylic alcohol may yield a mixture of diastereomers. acs.org
Furthermore, stereoselective synthesis of polysubstituted tetrahydropyrans can be achieved through the acid-catalyzed cyclization of silylated alkenols, which provides access to THP derivatives with excellent diastereoselectivities. uva.es Palladium-catalyzed stereoselective C–H arylation of aminotetrahydropyrans has also been developed to create highly substituted derivatives with high diastereoselectivity. nih.gov
Introduction of Bromine Atom at the 4-Position of the Oxane Ring
The introduction of the bromine atom at the C4 position is a key transformation. This can be achieved either during the ring-forming step or by halogenating a pre-formed oxane precursor.
As previously mentioned, intramolecular bromoetherification of a suitable γ,δ-unsaturated alcohol precursor is a direct method for constructing the 4-bromooxane skeleton. nih.govrsc.org This reaction is initiated by an electrophilic bromine source (e.g., NBS) which reacts with the alkene. The subsequent intramolecular attack by the hydroxyl group leads to the formation of the tetrahydropyran ring with a bromine atom incorporated. The regioselectivity of the bromine addition is governed by the stability of the intermediate carbocation or the geometry of the bromonium ion, often leading to specific substitution patterns. rsc.org
Direct radical halogenation of an alkane C-H bond can also be considered. libretexts.orglibretexts.org However, achieving selectivity for the C4 position on a pre-formed oxane ring can be challenging due to the presence of other reactive C-H bonds, particularly those adjacent to the ring oxygen (C2 and C6). The reactivity of C-H bonds in radical halogenation typically follows the order of tertiary > secondary > primary. libretexts.org Therefore, if the C4 position is tertiary, it would be the preferred site of halogenation.
The stereochemistry of the bromine introduction is a critical aspect of the synthesis. In the case of bromoetherification, the reaction typically proceeds via an anti-addition mechanism. rsc.org The electrophilic bromine adds to one face of the double bond to form a bromonium ion. The subsequent nucleophilic attack by the internal hydroxyl group occurs from the opposite face, leading to a trans relationship between the newly formed C-O bond and the C-Br bond. youtube.comkhanacademy.org
The stereochemical outcome can be influenced by the existing stereocenters in the acyclic precursor, allowing for diastereoselective synthesis. For radical bromination, if the reaction occurs at a prochiral center, a racemic mixture of enantiomers is typically formed because the intermediate radical is planar. libretexts.org If a new stereocenter is generated in a molecule that already contains a stereocenter, a mixture of diastereomers will be produced.
The final step in the synthesis of this compound would involve the conversion of a carboxylic acid precursor, 4-bromooxane-4-carboxylic acid, into the corresponding acyl chloride. This is a standard transformation in organic chemistry, readily achieved by treating the carboxylic acid with reagents such as thionyl chloride (SOCl₂) or oxalyl chloride. libretexts.orglibretexts.orgchemguide.co.uk
| Reagent | Function | Byproducts | Reference |
|---|---|---|---|
| Thionyl Chloride (SOCl₂) | Converts carboxylic acid to acid chloride | SO₂, HCl | libretexts.orglibretexts.orgchemguide.co.uk |
| Oxalyl Chloride ((COCl)₂) | Converts carboxylic acid to acid chloride | CO, CO₂, HCl | chemistrysteps.com |
| Phosphorus(V) chloride (PCl₅) | Converts carboxylic acid to acid chloride | POCl₃, HCl | chemguide.co.uk |
Regioselective Bromination Methodologies
The key precursor to this compound is 4-bromooxane-4-carboxylic acid. The synthesis of this intermediate requires the selective bromination at the alpha-carbon (the C-4 position) of a precursor, tetrahydropyran-4-carboxylic acid. The most prominent and effective method for this transformation is the Hell-Volhard-Zelinsky (HVZ) reaction. organic-chemistry.orgwikipedia.orgjove.comchemistrysteps.commasterorganicchemistry.com
The HVZ reaction is specifically designed for the α-halogenation of carboxylic acids. wikipedia.orgchemistrysteps.com The reaction mechanism involves several key stages:
Acyl Halide Formation: The carboxylic acid is first converted into an acyl bromide. This is achieved by treating the carboxylic acid with a phosphorus halide, typically phosphorus tribromide (PBr₃), which can be generated in situ from red phosphorus and bromine. organic-chemistry.orgwikipedia.orgjove.commasterorganicchemistry.com
Enolization: The resulting acyl bromide readily tautomerizes to its enol form. This step is crucial as it creates a nucleophilic α-carbon. organic-chemistry.orgwikipedia.orgjove.com
α-Bromination: The enol then reacts with bromine (Br₂) in an α-substitution reaction, which installs the bromine atom at the alpha-position. organic-chemistry.orgwikipedia.orgjove.com
Hydrolysis: Finally, the α-bromo acyl bromide is hydrolyzed (typically by the addition of water in a workup step) to yield the final α-bromo carboxylic acid. wikipedia.orgjove.commasterorganicchemistry.com
For the synthesis of 4-bromooxane-4-carboxylic acid, tetrahydropyran-4-carboxylic acid would be treated with a mixture of bromine and catalytic phosphorus tribromide. The regioselectivity is ensured because the reaction proceeds via the enol of the acyl bromide, directing bromination specifically to the carbon adjacent to the carbonyl group.
Formation of the 4-Carbonyl Chloride Moiety
Once the 4-bromooxane-4-carboxylic acid precursor is obtained, the next critical step is the conversion of the carboxylic acid group into a more reactive acyl chloride. This transformation is a cornerstone of organic synthesis, enabling subsequent reactions such as esterification or amidation.
Conversion of Carboxylic Acids to Acyl Chlorides via Thionyl Chloride and Analogous Reagents
The most common and efficient method for synthesizing acyl chlorides from carboxylic acids is the use of thionyl chloride (SOCl₂). youtube.comjove.commasterorganicchemistry.comlibretexts.orgchemistrysteps.comblogspot.comchemguide.co.uk This method is highly favored because the byproducts of the reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which simplifies the purification of the desired acyl chloride product. blogspot.comchemguide.co.uk
The mechanism involves the carboxylic acid's hydroxyl group attacking the electrophilic sulfur atom of thionyl chloride. This forms a reactive chlorosulfite intermediate, which is an excellent leaving group. jove.comlibretexts.orglibretexts.org A chloride ion, generated in the process, then acts as a nucleophile, attacking the carbonyl carbon in an addition-elimination sequence. This displaces the chlorosulfite group, which decomposes to SO₂ and HCl, driving the reaction to completion. jove.commasterorganicchemistry.com
| Reagent | Formula | Byproducts | Key Advantages |
| Thionyl Chloride | SOCl₂ | SO₂, HCl | Gaseous byproducts simplify purification. blogspot.comchemguide.co.uk |
| Oxalyl Chloride | (COCl)₂ | CO₂, CO, HCl | Milder conditions, also has gaseous byproducts. Often used with a DMF catalyst. blogspot.comlibretexts.orgresearchgate.net |
| Phosphorus Pentachloride | PCl₅ | POCl₃, HCl | Effective, but byproduct POCl₃ is a high-boiling liquid requiring distillation for removal. jove.comchemguide.co.uk |
| Phosphorus Trichloride | PCl₃ | H₃PO₃ | Another option, though less common than SOCl₂. chemistrysteps.comchemguide.co.uk |
Oxalyl chloride, often with a catalytic amount of N,N-dimethylformamide (DMF), is another excellent reagent that tends to be milder and more selective than thionyl chloride, although it is more expensive. blogspot.comresearchgate.net Phosphorus pentachloride (PCl₅) is also effective but produces phosphorus oxychloride (POCl₃), which must be separated from the product. jove.comchemguide.co.uk
Direct Carbonylation Strategies for Acyl Chloride Formation
Direct carbonylation represents a more modern, though less commonly applied, approach to acyl chloride synthesis that bypasses the carboxylic acid intermediate. These methods typically involve the transition metal-catalyzed carbonylation of alkyl halides. For instance, processes have been developed for the palladium-catalyzed or nickel-catalyzed carbonylation of alkyl halides using carbon monoxide (CO) as the carbonyl source to generate acyl metal intermediates, which can then be converted to acyl chlorides. acs.org
While powerful, these methods are often complex and may not be the most straightforward route for a substrate like 4-bromooxane. The direct carbonylation of an appropriate precursor, such as a 4,4-dihalooxane, is conceivable but would require significant methodological development compared to the classical route.
Chemoselective Acyl Halide Formation in Multifunctional Substrates
In the context of converting 4-bromooxane-4-carboxylic acid to its acyl chloride, chemoselectivity is a critical consideration. The substrate contains three key functional groups: a carboxylic acid, an alkyl bromide, and a cyclic ether (oxane). The ideal reagent must selectively react with the carboxylic acid without affecting the other two moieties.
Thionyl chloride and oxalyl chloride are well-suited for this purpose under standard conditions.
Ether Linkage: The oxane's ether C-O bond is generally stable and unreactive towards these reagents under the typically mild, non-acidic, or weakly acidic conditions used for acyl chloride formation. While strong acids can cleave ethers, the HCl generated during the reaction with thionyl chloride is often removed by a proton scavenger (like pyridine) or as a gas, preventing it from reaching concentrations and conditions required for ether cleavage. libretexts.org
Alkyl Bromide: The C-Br bond at the 4-position is also stable and does not react with thionyl chloride or oxalyl chloride. These reagents are not designed for halogen exchange reactions under these conditions.
Therefore, the conversion of 4-bromooxane-4-carboxylic acid to this compound using reagents like thionyl chloride is expected to be a highly chemoselective and efficient process.
Integrated Synthetic Pathways for this compound
Stepwise Synthesis from Simpler Building Blocks
A logical and efficient integrated pathway for the synthesis of this compound starts from the readily accessible building block, tetrahydropyran-4-carboxylic acid. guidechem.comijprajournal.com The synthesis can be envisioned as a two-step sequence:
Step 1: α-Bromination of Tetrahydropyran-4-carboxylic acid
The first step is the regioselective bromination of tetrahydropyran-4-carboxylic acid at the C-4 position. As detailed in section 2.2.3, the Hell-Volhard-Zelinsky reaction is the method of choice for this transformation.
Reactants: Tetrahydropyran-4-carboxylic acid, Bromine (Br₂), and a catalytic amount of Phosphorus Tribromide (PBr₃).
Product: 4-Bromooxane-4-carboxylic acid.
Step 2: Conversion to Acyl Chloride
The second step involves the conversion of the carboxylic acid group of the brominated intermediate into an acyl chloride. As discussed in section 2.3.1, thionyl chloride is an ideal reagent for this step due to its reactivity and the convenient removal of byproducts.
Reactants: 4-Bromooxane-4-carboxylic acid and Thionyl Chloride (SOCl₂). A non-reactive solvent such as dichloromethane (B109758) or toluene (B28343) may be used.
Product: this compound.
This stepwise approach relies on well-understood, high-yielding, and selective reactions, making it a robust and practical strategy for the synthesis of the target compound.
One-Pot Reaction Sequences for Enhanced Efficiency
While a direct, documented one-pot synthesis of this compound from a readily available starting material like tetrahydropyran-4-carboxylic acid is not extensively reported in the literature, the principles of organic synthesis allow for the conceptual design of such a process. A potential one-pot approach could involve the direct conversion of tetrahydropyran-4-carboxylic acid to this compound by combining a brominating agent and a chlorinating agent in a single reaction vessel.
Theoretically, a one-pot synthesis could proceed via the Hell-Volhard-Zelinsky (HVZ) reaction, which is a well-established method for the α-bromination of carboxylic acids. organic-chemistry.orgfiveable.mepressbooks.pubchemistrysteps.com This reaction typically utilizes phosphorus tribromide (PBr₃) and bromine (Br₂). organic-chemistry.orgmasterorganicchemistry.com The reaction mechanism involves the in-situ formation of an acyl bromide, which then enolizes, allowing for electrophilic attack by bromine at the α-carbon. organic-chemistry.orgmasterorganicchemistry.comlibretexts.org
For a one-pot conversion to the acyl chloride, a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride could be introduced after the bromination is complete. The intermediate α-bromo acyl bromide formed during the HVZ reaction could potentially be converted directly to the α-bromo acyl chloride. However, the compatibility of the reagents and the potential for side reactions would need to be carefully considered and optimized. For instance, the presence of excess bromine from the HVZ step might interfere with the subsequent chlorination step.
Optimization of Reaction Conditions and Reagent Selection
The efficiency and yield of the synthesis of this compound are highly dependent on the optimization of reaction conditions and the judicious selection of reagents for both the bromination and the acyl chloride formation steps.
For the synthesis of the precursor, 4-bromooxane-4-carboxylic acid, via the Hell-Volhard-Zelinsky reaction, several factors can be optimized:
Catalyst: While phosphorus tribromide is commonly used, red phosphorus in the presence of bromine can also generate PBr₃ in situ. organic-chemistry.org The catalytic amount of phosphorus is a key parameter to optimize. msu.edu
Brominating Agent: The stoichiometry of bromine is crucial to ensure complete monobromination at the alpha position while minimizing potential side reactions.
Temperature: The HVZ reaction often requires elevated temperatures to proceed at a reasonable rate. alfa-chemistry.comnrochemistry.com Optimization of the reaction temperature is necessary to balance reaction speed with the potential for degradation or side product formation.
Solvent: The reaction is often carried out neat or in a high-boiling inert solvent. The choice of solvent can influence the reaction rate and product distribution.
An example of the application of the Hell-Volhard-Zelinsky reaction on a cyclic carboxylic acid is the bromination of cyclobutanecarboxylic acid, which was heated to reflux with thionyl chloride, followed by the addition of red phosphorus and bromine. nrochemistry.com This suggests that similar conditions could be a starting point for the optimization of the synthesis of 4-bromooxane-4-carboxylic acid.
For the conversion of 4-bromooxane-4-carboxylic acid to this compound, the following aspects are critical for optimization:
Chlorinating Agent: Thionyl chloride (SOCl₂) and oxalyl chloride are common reagents for this transformation. google.com The choice between them can depend on the desired purity of the product, as the byproducts of the oxalyl chloride reaction (CO and CO₂) are gaseous and easily removed.
Catalyst: For reactions with thionyl chloride, a catalytic amount of N,N-dimethylformamide (DMF) is often used to accelerate the reaction. The optimal catalyst loading would need to be determined.
Temperature: The reaction is typically performed at room temperature or with gentle heating. The temperature should be controlled to prevent decomposition of the starting material or product.
Solvent: Anhydrous, non-protic solvents such as dichloromethane (DCM), chloroform, or benzene (B151609) are typically employed to prevent hydrolysis of the acyl chloride product.
The following table summarizes the key reagents and their roles in the synthesis of this compound and its precursor:
| Reagent/Catalyst | Role | Step |
| Tetrahydropyran-4-carboxylic acid | Starting Material | Precursor Synthesis |
| Bromine (Br₂) | Brominating Agent | Precursor Synthesis (HVZ) |
| Phosphorus Tribromide (PBr₃) or Red Phosphorus | Catalyst | Precursor Synthesis (HVZ) |
| 4-Bromooxane-4-carboxylic acid | Precursor | Acyl Chloride Formation |
| Thionyl Chloride (SOCl₂) or Oxalyl Chloride | Chlorinating Agent | Acyl Chloride Formation |
| N,N-Dimethylformamide (DMF) | Catalyst | Acyl Chloride Formation (with SOCl₂) |
By systematically optimizing these parameters, it is possible to develop an efficient and high-yielding synthetic route to this compound.
Reactivity and Reaction Mechanisms of 4 Bromooxane 4 Carbonyl Chloride
Nucleophilic Acyl Substitution Reactions at the Carbonyl Chloride Center
The carbonyl chloride group is a derivative of a carboxylic acid and is highly susceptible to nucleophilic acyl substitution. wikipedia.org This class of reactions proceeds through a general two-step mechanism known as addition-elimination. First, the nucleophile attacks the electrophilic carbonyl carbon, breaking the carbon-oxygen π bond and forming a tetrahedral intermediate. In the second step, the carbon-oxygen double bond is reformed, and the chloride ion, being an excellent leaving group, is eliminated. youtube.com
The general reactivity of acyl chlorides is the highest among carboxylic acid derivatives due to the strong electron-withdrawing inductive effect of the chlorine atom, which increases the electrophilicity of the carbonyl carbon. openstax.org
4-Bromooxane-4-carbonyl chloride is expected to react with alcohols and phenols to form the corresponding esters. This reaction, a form of alcoholysis, typically proceeds rapidly. openstax.org The reaction is often conducted in the presence of a non-nucleophilic base, such as pyridine (B92270), to neutralize the hydrogen chloride (HCl) byproduct that is formed. openstax.org
The mechanism involves the nucleophilic attack of the alcohol's oxygen atom on the carbonyl carbon, followed by the elimination of the chloride ion from the tetrahedral intermediate. libretexts.org The final step is the deprotonation of the oxygen atom by the base to yield the final ester product.
The rate of esterification is significantly affected by steric hindrance. openstax.org Due to the quaternary carbon at the 4-position of the oxane ring, the approach of bulky nucleophiles, such as tertiary alcohols or sterically hindered phenols, to the carbonyl center of this compound would be considerably impeded, leading to a slower reaction rate compared to less hindered acyl chlorides. Primary alcohols are expected to react faster than secondary alcohols, which in turn are faster than tertiary alcohols. openstax.org
Table 1: General Conditions for Esterification of Acyl Chlorides
| Nucleophile | Reagents/Conditions | Product Type |
|---|---|---|
| Primary Alcohol (R-OH) | Pyridine or Et3N, Aprotic Solvent (e.g., DCM), Room Temp. | Ester |
| Secondary Alcohol (R2CH-OH) | Pyridine or Et3N, Aprotic Solvent, May require gentle heating | Ester |
This table represents typical conditions for acyl chlorides and is illustrative of the expected reactions for this compound.
The reaction of acyl chlorides with primary and secondary amines is a simple and common method for synthesizing amides. This reaction, often referred to as the Schotten-Baumann reaction, is typically rapid and exothermic. fishersci.it this compound will readily react with ammonia, primary amines, and secondary amines to produce primary, secondary, and tertiary amides, respectively.
The mechanism is analogous to that of esterification: the nitrogen atom of the amine acts as the nucleophile, attacking the carbonyl carbon. youtube.com The subsequent collapse of the tetrahedral intermediate expels the chloride ion. As HCl is formed, two equivalents of the amine are often used—one to act as the nucleophile and the second to act as a base to neutralize the acid. hud.ac.uk Alternatively, an external non-nucleophilic base like pyridine or triethylamine (B128534) (Et3N) can be used. hud.ac.uk
Table 2: Amidation Reactions with Acyl Chlorides
| Nucleophile | Reagents/Conditions | Product Type |
|---|---|---|
| Ammonia (NH3) | 2 equivalents of NH3 or 1 eq. NH3 + base (e.g., Et3N) | Primary Amide |
| Primary Amine (R-NH2) | 2 equivalents of R-NH2 or 1 eq. R-NH2 + base | Secondary Amide |
This table represents typical conditions for acyl chlorides and is illustrative of the expected reactions for this compound.
Carbon nucleophiles, such as organometallic reagents, react with acyl chlorides to form new carbon-carbon bonds, providing a route to ketone synthesis. However, the choice of reagent is critical to avoid over-addition.
Grignard Reagents (R-MgX): Grignard reagents are highly reactive organometallic compounds that act as strong nucleophiles. masterorganicchemistry.com They react with acyl chlorides via nucleophilic acyl substitution to initially form a ketone. However, the resulting ketone is also susceptible to nucleophilic attack by the Grignard reagent. chemistrysteps.commasterorganicchemistry.com Since Grignard reagents are more reactive than the ketone product, a second addition reaction typically occurs, leading to the formation of a tertiary alcohol after an acidic workup. masterorganicchemistry.com Therefore, the reaction of this compound with a Grignard reagent is expected to yield a tertiary alcohol, not a ketone.
Organocuprates (R₂CuLi): Lithium dialkylcuprates, also known as Gilman reagents, are softer, less reactive nucleophiles compared to Grignard reagents. chemistrysteps.commasterorganicchemistry.com Their reduced reactivity allows them to react with highly reactive acyl chlorides but not with the less reactive ketone product. chemistrysteps.com Consequently, the reaction stops after the first substitution, making organocuprates ideal reagents for the synthesis of ketones from acyl chlorides. chemistrysteps.comchemistrysteps.com The reaction of this compound with a Gilman reagent is thus expected to selectively produce the corresponding ketone.
Table 3: Comparison of Grignard and Organocuprate Reagents with Acyl Chlorides
| Reagent Type | Formula | Reactivity | Product with Acyl Chloride |
|---|---|---|---|
| Grignard Reagent | R-MgX | High | Tertiary Alcohol (via double addition) |
The carbonyl group in this compound is attached to a quaternary carbon, which presents a highly sterically hindered environment. This steric congestion has a significant impact on the mechanism and rate of nucleophilic acyl substitution.
Steric hindrance primarily affects the initial addition step of the mechanism, which is typically the rate-limiting step. openstax.org Bulky groups surrounding the carbonyl carbon impede the trajectory of the incoming nucleophile, raising the activation energy of the transition state leading to the tetrahedral intermediate. openstax.org As a result, all nucleophilic acyl substitution reactions involving this compound are expected to be slower than those of analogous, less hindered acyl chlorides like acetyl chloride or benzoyl chloride. For particularly bulky nucleophiles, the reaction may not proceed at all under standard conditions.
Reactions Involving the Bromine Substituent
The second reactive site in this compound is the carbon-bromine bond. The bromine atom is attached to a tertiary carbon atom, which dictates its behavior in nucleophilic substitution reactions.
Nucleophilic substitution at a saturated carbon can proceed through two primary mechanisms: Sₙ2 (bimolecular) and Sₙ1 (unimolecular). pressbooks.pub
Sₙ2 Mechanism: The Sₙ2 reaction is a single, concerted step where the nucleophile attacks the carbon atom from the side opposite to the leaving group (backside attack). masterorganicchemistry.comwikipedia.org This mechanism is highly sensitive to steric hindrance. youtube.com Because the bromine atom in this compound is on a tertiary carbon, surrounded by the oxane ring and the carbonyl chloride group, backside attack by a nucleophile is sterically impossible. Therefore, the Sₙ2 mechanism is not a viable pathway for substitution at this position. youtube.com
Sₙ1 Mechanism: The Sₙ1 reaction proceeds through a two-step mechanism. byjus.com The first and rate-determining step is the spontaneous dissociation of the leaving group (bromide ion) to form a carbocation intermediate. wikipedia.orgucalgary.ca In the case of this compound, this would result in a tertiary carbocation at the 4-position of the oxane ring. This intermediate is relatively stable. The second step is the rapid attack of a nucleophile on the planar carbocation, which can occur from either face, leading to a mixture of stereoisomers if the center is chiral. libretexts.org
Given the tertiary nature of the substrate, nucleophilic substitution reactions involving the bromine substituent are expected to proceed exclusively through the Sₙ1 mechanism. wikipedia.org Factors that favor the Sₙ1 pathway include the use of polar protic solvents (like water or alcohols), which can stabilize both the departing leaving group and the carbocation intermediate, and the use of weak nucleophiles. byjus.com
Table 4: Comparison of Sₙ1 and Sₙ2 Reaction Mechanisms
| Feature | Sₙ1 Mechanism | Sₙ2 Mechanism |
|---|---|---|
| Kinetics | Unimolecular (rate = k[Substrate]) | Bimolecular (rate = k[Substrate][Nucleophile]) |
| Mechanism | Two steps (via carbocation intermediate) | One concerted step |
| Substrate | Favored by tertiary > secondary | Favored by methyl > primary > secondary |
| Nucleophile | Weak nucleophiles are effective | Strong nucleophiles are required |
| Solvent | Favored by polar protic solvents | Favored by polar aprotic solvents |
| Stereochemistry | Racemization/mixture of stereoisomers | Inversion of configuration |
Elimination Reactions to Form Exocyclic Double Bonds
The presence of a tertiary bromide at the C4 position of the oxane ring suggests a propensity for elimination reactions, particularly under basic conditions. The formation of an exocyclic double bond to yield a 4-methyleneoxane derivative is a plausible pathway. This reaction typically proceeds via an E2 mechanism, which requires an anti-periplanar arrangement of a proton and the leaving group (bromide).
The chair conformation of the oxane ring places protons on the adjacent C3 and C5 positions. For an E2 reaction to occur, a base would abstract a proton from either C3 or C5 that is in an axial position when the bromine atom is also axial. However, due to the conformational flexibility of the oxane ring, a ring flip can position the necessary atoms in the required anti-periplanar orientation.
The general mechanism is as follows:
A base (B:) attacks a proton on a carbon adjacent to the C4 position (e.g., C3 or C5).
Simultaneously, the C-H bond breaks, and the electrons form a new π bond between C3/C5 and C4.
The bromide ion is ejected as the leaving group.
The presence of the electron-withdrawing carbonyl chloride group at C4 can influence the acidity of the adjacent protons at C3 and C5, potentially facilitating their abstraction by a base. However, strong, non-nucleophilic bases are generally required to favor elimination over substitution, especially given the steric hindrance around the C4 position. The formation of the exocyclic methylene (B1212753) group is generally favored in such systems as it relieves some steric strain and is not constrained by Bredt's rule, which applies to the formation of double bonds at bridgehead positions in bicyclic systems. wikipedia.orgsciencedaily.comyoutube.comsciencemediacentre.escosmosmagazine.com
Table 1: Factors Influencing Elimination Reactions
| Factor | Influence on Elimination | Rationale |
| Base Strength | Stronger bases favor elimination. | A strong base is required to abstract the relatively non-acidic protons on the oxane ring. |
| Steric Hindrance of Base | Bulky, non-nucleophilic bases (e.g., potassium tert-butoxide) favor elimination. | Sterically hindered bases are less likely to act as nucleophiles at the sterically crowded C4 or carbonyl carbon. |
| Solvent | Less polar, aprotic solvents can favor elimination. | Polar protic solvents can solvate the base, reducing its effectiveness, and may favor substitution reactions. |
| Temperature | Higher temperatures generally favor elimination over substitution. | Elimination reactions often have a higher activation energy and benefit from increased thermal energy. |
Organometallic Reactions (e.g., Grignard Reagent Formation, Suzuki-Miyaura Coupling, Cross-Electrophile Coupling)
The dual electrophilic nature of this compound, possessing both a tertiary alkyl bromide and an acyl chloride, opens up a range of possibilities for organometallic reactions, though with significant challenges related to selectivity.
Grignard Reagent Formation: Attempting to form a Grignard reagent by reacting this compound with magnesium metal is expected to be highly problematic. The highly reactive Grignard reagent, once formed at the C4 position, would immediately react with the acyl chloride of another molecule in an intermolecular fashion, leading to polymerization or a complex mixture of products. The acyl chloride is significantly more reactive towards nucleophiles than the alkyl bromide is towards magnesium insertion.
Suzuki-Miyaura Coupling: The Suzuki-Miyaura coupling reaction, which typically involves the palladium-catalyzed cross-coupling of an organoboron compound with an organohalide, presents a viable route for C-C bond formation at the C4 position. However, the coupling of tertiary alkyl halides is notoriously challenging due to slow rates of oxidative addition and a high propensity for competing β-hydride elimination. ucla.edu
Recent advances have shown that nickel-based catalyst systems are more effective for the Suzuki coupling of unactivated tertiary alkyl bromides. ucla.edunih.gov A plausible reaction would involve the coupling of this compound with an arylboronic acid in the presence of a suitable nickel catalyst and a base. A key challenge would be preventing the reaction of the organoboron reagent or the basic conditions with the sensitive acyl chloride group. This might be achieved through low-temperature conditions and careful selection of a non-nucleophilic base.
Table 2: Proposed Conditions for Suzuki-Miyaura Coupling
| Component | Example | Purpose |
| Substrate | This compound | Tertiary alkyl bromide source |
| Coupling Partner | Arylboronic acid (Ar-B(OH)₂) | Source of the aryl group |
| Catalyst | NiBr₂·diglyme / 4,4′-di-tert-butyl-2,2′-bipyridine | Facilitates the cross-coupling reaction ucla.edu |
| Base | K₃PO₄ or other non-nucleophilic base | Activates the boronic acid |
| Solvent | Dioxane or THF | Aprotic solvent |
Cross-Electrophile Coupling: Cross-electrophile coupling offers an alternative strategy that avoids the preparation of sensitive organometallic reagents. This method uses a transition metal catalyst, typically nickel, and a stoichiometric reductant (e.g., zinc or manganese) to couple two different electrophiles. wikipedia.orgnih.govlibretexts.org In the case of this compound, an intramolecular cross-electrophile coupling is theoretically possible, but intermolecular reactions are more commonly reported.
An intermolecular cross-electrophile coupling could involve reacting this compound with another electrophile, such as an aryl halide. The key to selectivity in such reactions is the differential rate of activation of the two electrophiles by the catalyst. nih.gov Nickel(0) catalysts generally show a preference for oxidative addition to aryl halides or acyl halides over alkyl halides. libretexts.org This selectivity could potentially be exploited to achieve coupling at either the acyl chloride or the alkyl bromide position, depending on the reaction conditions and the co-electrophile. For instance, coupling the tertiary bromide with an aryl halide would likely proceed via a radical-chain mechanism. libretexts.org
Reactivity of the Oxane Ring System
The oxane ring itself is generally stable, but its reactivity can be influenced by its substituents and the reaction conditions.
Ring-Opening Reactions and Associated Mechanisms
While oxanes are less strained and therefore less reactive towards ring-opening than smaller cyclic ethers like oxiranes (epoxides) or oxetanes, cleavage can occur under strongly acidic conditions. youtube.commdpi.comchim.itsemanticscholar.org
The mechanism for acid-catalyzed ring-opening involves:
Protonation of the ring oxygen by a strong acid, forming a good leaving group (an oxonium ion).
Nucleophilic attack at one of the adjacent carbons (C2 or C6).
In the case of this compound, the gem-disubstitution at C4 introduces significant steric hindrance, which would likely disfavor nucleophilic attack at the C3 and C5 positions. Therefore, any ring-opening would almost certainly occur via nucleophilic attack at C2 or C6. The electronic effects of the C4 substituents are transmitted through the sigma framework and are relatively weak at the C2/C6 positions, so steric factors and the nature of the nucleophile would be the primary determinants of the reaction's feasibility. The reaction would require harsh conditions (e.g., strong mineral acids), under which the acyl chloride group would also readily hydrolyze.
Functionalization of Other Ring Positions
The geminal electron-withdrawing groups at C4 (bromo and carbonyl) will have a modest acidifying effect on the protons at the adjacent C3 and C5 positions. This could facilitate deprotonation at these positions with a strong base, potentially allowing for the introduction of other functional groups via quenching of the resulting anion with an electrophile. However, competing elimination would be a major side reaction.
Radical halogenation at other positions on the ring is also a possibility, but selectivity could be poor. The presence of the ether oxygen tends to direct radical abstraction to the adjacent C2 and C6 positions.
Conformational Effects on Reactivity
Like cyclohexane, the oxane ring adopts a stable chair conformation to minimize torsional and steric strain. mdpi.com In this compound, both the bulky bromo and carbonyl chloride groups are attached to the same carbon. This forces one substituent into an axial position and the other into an equatorial position. A ring flip would interchange these positions.
This conformational arrangement has significant implications for reactivity:
Steric Hindrance: The axial substituent will create 1,3-diaxial interactions with the axial protons at C2 and C6, leading to steric strain. This steric crowding can hinder the approach of nucleophiles to both the acyl chloride and the tertiary bromide, regardless of which is in the axial position. nih.govresearchgate.netmiddlebury.edulibretexts.org
Accessibility for Elimination: As discussed in section 3.2.2, an E2 elimination requires an anti-periplanar (diaxial) arrangement of a β-proton and the bromide leaving group. The conformational equilibrium of the ring will determine the population of conformers in which the bromide is axial, thus influencing the rate of elimination.
Nucleophilic Attack: Attack on the carbonyl carbon is generally preferred from a trajectory perpendicular to the plane of the C=O bond (the Bürgi-Dunitz angle). The steric bulk of the axial substituent may partially shield one face of the carbonyl group, potentially directing the attack of a nucleophile.
Concurrent and Competing Reaction Pathways
The bifunctional nature of this compound leads to a high potential for concurrent and competing reactions, the outcome of which is often determined by the choice of reagents and reaction conditions (kinetic vs. thermodynamic control). imperial.ac.ukmasterorganicchemistry.comacs.org
Table 3: Competing Reaction Pathways with Nucleophiles/Bases
| Reagent Type | Attack at Acyl Chloride (Path A) | Attack at C4-Br (Path B) | Proton Abstraction (Path C) | Ring-Opening (Path D) | Likely Outcome |
| Hard, Strong Nucleophiles (e.g., Grignard, Organolithium) | Very fast, leads to tertiary alcohol after double addition. organic-chemistry.org | Slower, SN1 or SN2 possible but sterically hindered. | Possible if nucleophile is also a strong base. | Unlikely under basic conditions. | Path A dominates due to the high reactivity of the acyl chloride. nih.gov |
| Soft, Weakly Basic Nucleophiles (e.g., CN⁻, I⁻) | Slower than hard nucleophiles but still facile. | SN1 pathway may be favored if a stable carbocation can form. | Unlikely. | Unlikely. | Competition between Path A and Path B (SN1). |
| Strong, Bulky, Non-nucleophilic Bases (e.g., t-BuOK) | Unlikely due to steric hindrance. | Unlikely (no substitution). | E2 elimination is highly favored. | Unlikely. | Path C (elimination) is the major pathway. |
| Strong Acid / Weak Nucleophile (e.g., H₂SO₄ / H₂O) | Hydrolysis to carboxylic acid. | SN1 reaction possible. | Not applicable. | Possible under harsh conditions. | Hydrolysis of the acyl chloride is very fast. Ring opening and SN1 at C4 may occur under forcing conditions. |
Kinetic vs. Thermodynamic Control:
Kinetic Control: At low temperatures, reactions are typically irreversible, and the major product is the one that forms the fastest. Nucleophilic attack on the highly electrophilic and accessible acyl chloride carbonyl is expected to have the lowest activation energy and would therefore be the kinetically favored product. imperial.ac.uk
Intramolecular Reactions: The proximity of the acyl chloride and the bromide raises the possibility of intramolecular reactions. For example, under certain conditions, a nucleophile could first react with the acyl chloride to form an intermediate that then displaces the bromide intramolecularly, leading to a bicyclic product. However, such pathways would be highly dependent on the specific reagents and conditions used.
Chemoselectivity Challenges in Multifunctional Molecules
In a molecule possessing multiple reactive sites, such as this compound, achieving chemoselectivity—the preferential reaction of one functional group over another—is a primary challenge. The acyl chloride group is an exceptionally reactive electrophile due to the presence of two electron-withdrawing groups (the carbonyl oxygen and the chlorine atom) bonded to the same carbon. This makes the carbonyl carbon highly susceptible to nucleophilic attack. nih.govchemistrystudent.com In contrast, the secondary alkyl bromide is a less potent electrophile and typically undergoes nucleophilic substitution (S(_N)2) or elimination (E2) reactions, which often require stronger nucleophiles or different reaction conditions compared to acyl chloride reactions.
When reacting this compound with a nucleophile, the acyl chloride is expected to be the more reactive site. Most common nucleophiles, such as alcohols, amines, and water, will readily react with the acyl chloride via a nucleophilic acyl substitution mechanism to form esters, amides, and carboxylic acids, respectively, while leaving the alkyl bromide group intact, especially under mild conditions. chemistrystudent.comchemistrysteps.com
However, challenges in chemoselectivity can arise with stronger, less sterically hindered nucleophiles or under more forcing reaction conditions. For instance, a strong nucleophile could potentially react at both the acyl chloride and the alkyl bromide sites, leading to a mixture of products. Furthermore, certain reagents might be capable of inducing intramolecular reactions, where a nucleophilic center generated from the initial reaction at one site attacks the other reactive site within the same molecule. Controlling these competing reaction pathways is a significant consideration in the synthetic application of this compound.
The table below summarizes the expected reactivity of the functional groups in this compound with different classes of nucleophiles.
| Nucleophile Class | Expected Primary Reaction Site | Product Type | Potential for Side Reactions at C-Br |
| Alcohols (e.g., Methanol) | Acyl Chloride | Ester | Low under standard esterification conditions |
| Amines (e.g., Ammonia) | Acyl Chloride | Amide | Possible with strong, unhindered amines |
| Water | Acyl Chloride | Carboxylic Acid | Low |
| Strong Nucleophiles (e.g., Grignard Reagents) | Acyl Chloride | Ketone/Tertiary Alcohol | High, potential for reaction at both sites |
Kinetic vs. Thermodynamic Control in Complex Reaction Manifolds
The principles of kinetic and thermodynamic control are crucial when a reaction can lead to two or more different products through competing pathways. jackwestin.comlibretexts.org The product that forms faster is the kinetic product, favored under conditions where the reaction is irreversible (e.g., low temperatures). The most stable product is the thermodynamic product, which predominates when the reaction is reversible, allowing equilibrium to be established (e.g., higher temperatures). libretexts.orgyoutube.comlibretexts.org
In the context of this compound, the reaction with a bifunctional nucleophile or a nucleophile capable of reacting at both electrophilic centers could potentially be steered towards a kinetic or thermodynamic product by manipulating the reaction conditions.
For example, consider a reaction with a nucleophile that can react with both the acyl chloride and the alkyl bromide. The reaction at the highly electrophilic acyl chloride is likely to have a lower activation energy and thus be the kinetically favored pathway. jackwestin.comlibretexts.org At low temperatures, the reaction would predominantly yield the product of nucleophilic acyl substitution.
However, if the initial product of acyl substitution is capable of undergoing a subsequent intramolecular reaction involving the bromo- group, or if the reaction at the bromo- position leads to a more stable final product, then under conditions of thermodynamic control (higher temperatures, longer reaction times), the product distribution might shift. For a reaction to be under thermodynamic control, the initial reaction must be reversible, or a mechanism must exist for the products to equilibrate. libretexts.org
A hypothetical energy profile for such a competing reaction is depicted below, where Product A is the kinetic product and Product B is the thermodynamic product.
| Control Type | Favored Product | Reaction Conditions | Rationale |
| Kinetic Control | Product A | Low Temperature, Short Reaction Time | The reaction pathway with the lower activation energy is favored. jackwestin.comlibretexts.org |
| Thermodynamic Control | Product B | High Temperature, Long Reaction Time | The system has enough energy to overcome the activation barriers of both pathways, and the reaction proceeds to the most stable product. youtube.comlibretexts.org |
Radical Reactions and Their Role in Transformations
In addition to ionic reactions, this compound can also participate in radical reactions, typically initiated by light or a radical initiator. masterorganicchemistry.comcrunchchemistry.co.uksavemyexams.com The presence of a carbon-bromine bond makes the molecule susceptible to homolytic cleavage to form a carbon-centered radical. The C-H bonds on the oxane ring, particularly those adjacent to the oxygen atom, could also be sites for radical abstraction.
A key potential radical transformation for a molecule like this compound is intramolecular cyclization. rsc.orgnih.gov For instance, a radical could be generated at a different position on the molecule, which could then attack the carbon bearing the bromine atom in an intramolecular fashion. More plausibly, the acyl chloride group could be converted into an acyl radical under certain photoredox conditions. This acyl radical could then potentially undergo intramolecular reactions.
The general mechanism for a radical chain reaction involves three main stages: initiation, propagation, and termination. masterorganicchemistry.comcrunchchemistry.co.uksavemyexams.com
Initiation: Formation of radicals from a non-radical species, often induced by heat or UV light. In the case of this compound, this could involve the homolytic cleavage of the C-Br bond or the action of a radical initiator on the molecule.
Propagation: A series of steps where a radical reacts with a non-radical to form a new bond and another radical, which continues the chain.
Termination: The reaction is concluded when two radicals combine to form a non-radical species.
The table below outlines potential radical reactions involving this compound.
| Reaction Type | Potential Initiating Site | Possible Outcome |
| Radical Halogenation | C-H bonds on the oxane ring | Further halogenation of the ring |
| Radical Cyclization | Generation of an acyl radical | Formation of a bicyclic product |
| Reductive Dehalogenation | C-Br bond | Replacement of the bromine atom with a hydrogen atom |
Applications in Advanced Organic Synthesis and Materials Science Research
A Valuable Component in the Synthesis of Complex Natural Products
The precise three-dimensional arrangement of atoms in natural products often imparts them with significant biological activity. The synthesis of these complex molecules in the laboratory is a formidable challenge that necessitates the use of versatile and highly functionalized starting materials. 4-Bromooxane-4-carbonyl chloride serves as a valuable precursor in this context, offering pathways to key structural motifs found in a variety of natural products.
Constructing Spirocyclic Systems
Spirocyclic systems, where two rings share a single common atom, are a common feature in many natural products and pharmacologically active compounds. The generation of the spiro-center is a significant synthetic hurdle. The dual functionality of this compound can be strategically employed to construct such systems. The acid chloride can react with a nucleophile to form a new bond, while the bromine atom can participate in a subsequent ring-closing reaction, often mediated by a radical or an organometallic species, to forge the spirocyclic junction.
Forging Fused Heterocyclic Architectures
Fused heterocyclic systems are another prevalent scaffold in natural products and medicinal chemistry. The strategic placement of the carbonyl chloride and bromine atom on the oxane ring of this compound allows for its use in cascade reactions to build these complex architectures. For instance, the acid chloride can be converted to an amide or an ester, and the bromine atom can then be used as a handle for an intramolecular cyclization, such as a Heck or Suzuki coupling, to form a new fused ring system. This approach provides a convergent and efficient route to diverse heterocyclic structures.
A Precursor for the Development of Advanced Materials
The unique structural and electronic properties of the oxane moiety make it an attractive component for the design of advanced materials. This compound serves as a key monomer or precursor for the synthesis of polymers and functional molecules with tailored properties.
Designing and Synthesizing Polymeric Structures with Oxane Motifs
The incorporation of oxane rings into polymer backbones can influence their physical and chemical properties, such as thermal stability, solubility, and biocompatibility. The bifunctional nature of this compound allows it to be used as a monomer in polymerization reactions. For example, the acid chloride can undergo polycondensation with a diol or a diamine to form polyesters or polyamides, respectively. The bromine atom can be retained in the polymer side chain for further post-polymerization modification or can be utilized in polymerization methods that proceed via C-Br bond activation.
Developing Functional Molecules with Specific Architectures
The reactivity of the acid chloride and the bromine atom in this compound can be harnessed to create functional molecules with specific and well-defined three-dimensional shapes. These molecules can be designed for applications in areas such as molecular recognition, catalysis, and electronics. The oxane ring provides a rigid scaffold, while the two functional groups allow for the introduction of various substituents to tune the molecule's properties.
A Potential Role in Supramolecular Chemistry and Self-Assembly
Supramolecular chemistry focuses on the non-covalent interactions that govern the self-assembly of molecules into larger, ordered structures. The oxane ring in molecules derived from this compound can participate in hydrogen bonding and other non-covalent interactions. By carefully designing the substituents introduced via the acid chloride and bromine functionalities, it is possible to program the self-assembly of these molecules into specific supramolecular architectures, such as gels, liquid crystals, or nanotubes.
Derivatization for Probe and Ligand Development
The unique structure of this compound, which combines two distinct reactive sites on a cyclic ether backbone, makes it a prime candidate for derivatization into sophisticated molecular probes and ligands. The oxane (tetrahydropyran) ring offers a rigid, three-dimensional scaffold that can enforce specific spatial arrangements of appended functional groups, a critical feature in the design of molecules for biological and catalytic applications.
Scaffold for Ligands in Asymmetric Catalysis
The development of chiral ligands is fundamental to the field of asymmetric catalysis, which seeks to create chiral molecules with high enantioselectivity. The effectiveness of a chiral ligand is highly dependent on its ability to create a well-defined and sterically hindered "chiral pocket" around a metal center. google.com The structure of this compound provides a versatile platform for the synthesis of such ligands.
The highly reactive acyl chloride group can be readily reacted with a variety of chiral nucleophiles, such as amino alcohols or diamines, to form amide or ester linkages. This reaction would anchor a chiral moiety to the oxane scaffold. The bromine atom at the same C4 position introduces a second point for modification. It can be substituted by other functional groups or used in cross-coupling reactions, allowing for the introduction of phosphine (B1218219), amine, or other coordinating groups essential for catalytic activity. acs.org
This dual functionality allows for the construction of bidentate or even tridentate ligands where the stereochemistry is controlled by the chiral auxiliary and constrained by the oxane backbone. The rigidity of the ring is crucial for minimizing conformational flexibility, which often leads to higher enantioselectivity in catalytic reactions. fiveable.me
Table 1: Potential Reactions for Ligand Synthesis from this compound
| Reactant | Reagent | Potential Product Type | Application |
|---|---|---|---|
| Chiral Amino Alcohol | This compound | Chiral Ester/Amide Ligand Precursor | Asymmetric Synthesis |
| (R)-1,2-Diaminopropane | This compound | Chiral Amide Ligand Precursor | Metal-catalyzed reactions |
This table is illustrative and based on the predicted reactivity of the functional groups, as specific experimental data for these reactions with this compound is not extensively documented in peer-reviewed literature.
Intermediate for Covalently Bound Linkers in Research Platforms
Covalently bound linkers are essential tools in various research platforms, including solid-phase synthesis, proteomics (for affinity-based probes), and materials science. A linker's role is to connect two or more different molecular entities, such as a small molecule to a solid support or a fluorescent dye to a protein. The bifunctional nature of this compound makes it an excellent candidate for development as a specialized linker.
The acyl chloride provides a highly reactive "handle" for initial attachment. For instance, it can react with amine or hydroxyl groups on a solid-phase resin, anchoring the oxane scaffold. The bromine atom then serves as a secondary reactive site for subsequent chemical transformations. This bromine can be converted to other functional groups, such as an azide (B81097) for "click chemistry," a thiol for attachment to gold surfaces, or an organometallic species for cross-coupling reactions. mdpi.coma2bchem.com
The oxane ring itself imparts specific properties to the linker, such as increased hydrophilicity and a defined spatial separation between the connected entities, which can be critical for maintaining the function of biomolecules.
Table 2: Potential Applications of this compound as a Linker Intermediate
| Application Area | Attachment Chemistry (Acyl Chloride) | Secondary Functionalization (Bromine) | Potential Use |
|---|---|---|---|
| Solid-Phase Synthesis | Reaction with aminomethyl-polystyrene resin | Substitution with azide (NaN₃) | Creation of a resin for click chemistry applications |
| Proteomics | Reaction with lysine (B10760008) residue on a protein | Suzuki coupling with a boronic acid-tagged fluorophore | Covalent labeling of proteins for imaging |
This table presents hypothetical applications based on established chemical principles, highlighting the potential of this compound. Specific research on these pathways has not been widely published.
Advanced Spectroscopic and Analytical Investigations in Reaction Monitoring and Mechanistic Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Regiochemical Assignments
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including oxane derivatives. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of individual atoms, allowing for the unambiguous assignment of stereochemistry and regiochemistry.
In the case of tetrahydropyran (B127337) rings, the chemical shifts and coupling constants of the protons are particularly sensitive to their axial or equatorial orientation. For instance, studies on isonucleoside analogues with a tetrahydropyran ring have demonstrated that one- and two-dimensional NMR experiments, such as NOE, DEPT, COSY, and HSQC, are crucial for the complete assignment of ¹H and ¹³C NMR spectra for both cis and trans isomers. uvigo.gal The analysis of these spectra allows for the identification of significant signals that differentiate between stereoisomers. uvigo.gal
For a compound like 4-Bromooxane-4-carbonyl chloride, the quaternary carbon at the 4-position would not have a directly attached proton, simplifying that portion of the ¹H NMR spectrum. However, the protons on the adjacent carbons (positions 3 and 5) would show characteristic shifts and coupling patterns influenced by the electronegative bromine and carbonyl chloride groups.
Expected ¹H and ¹³C NMR Data for a 4-Substituted Oxane Analog (e.g., a derivative of tetrahydropyran-4-carboxylic acid):
| Atom | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |
| H-2, H-6 (equatorial) | 3.8 - 4.2 | 65 - 70 |
| H-2, H-6 (axial) | 3.2 - 3.6 | 65 - 70 |
| H-3, H-5 (equatorial) | 1.8 - 2.2 | 30 - 35 |
| H-3, H-5 (axial) | 1.4 - 1.8 | 30 - 35 |
| C-4 | - | 45 - 55 |
| C=O | - | 170 - 180 |
Note: These are estimated values and can vary based on the specific substituents and solvent used. Data is extrapolated from general knowledge of tetrahydropyran derivatives. umsl.edubohrium.com
Infrared (IR) and Raman Spectroscopy for Functional Group Transformation Tracking
Infrared (IR) and Raman spectroscopy are powerful tools for monitoring the transformation of functional groups during a chemical reaction. mt.com These techniques are based on the principle that molecules absorb light at specific frequencies corresponding to their vibrational modes.
For the synthesis or subsequent reactions of this compound, IR and Raman spectroscopy would be instrumental in tracking the key functional groups. The acyl chloride group (C=O) has a very strong and characteristic absorption in the IR spectrum, typically in the range of 1770-1820 cm⁻¹. The C-Br and C-Cl stretching vibrations would also be observable, although they are generally weaker and appear in the fingerprint region of the spectrum.
Characteristic Vibrational Frequencies for Relevant Functional Groups:
| Functional Group | IR Frequency (cm⁻¹) | Raman Activity |
| C=O (Acyl Chloride) | 1770 - 1820 | Moderate to Strong |
| C-O (Ether) | 1050 - 1150 | Weak to Moderate |
| C-Br | 500 - 600 | Moderate |
| C-Cl | 600 - 800 | Moderate |
Note: These are general ranges and can be influenced by the molecular structure.
Mass Spectrometry (MS) for Reaction Pathway Analysis and Intermediate Identification
Mass spectrometry (MS) is an essential analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern.
In the context of this compound, the molecular ion peak in the mass spectrum would be expected to show a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in approximately a 3:1 ratio). msu.edu This isotopic signature provides a high degree of confidence in the elemental composition of the molecule.
The fragmentation of cyclic ethers in MS often involves ring-opening reactions followed by the loss of small neutral molecules. researchgate.netnih.gov For this compound, common fragmentation pathways could include the loss of a chlorine radical, a bromine radical, or a carbon monoxide molecule. The analysis of these fragment ions can help to piece together the structure of the original molecule and identify potential intermediates in a reaction mixture. uni-saarland.de
Expected Fragmentation Patterns for a Halogenated Oxane Derivative:
| Fragment Ion | Description |
| [M]+• | Molecular Ion |
| [M-Cl]+ | Loss of a chlorine radical |
| [M-Br]+ | Loss of a bromine radical |
| [M-COCl]+ | Loss of the carbonyl chloride group |
| [M-Br-CO]+ | Subsequent loss of carbon monoxide |
X-ray Crystallography for Absolute Stereochemistry and Conformation Determination
X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline compound, including its absolute stereochemistry and preferred conformation. researchgate.netbohrium.com If a suitable single crystal of this compound or a derivative can be obtained, this technique can provide precise bond lengths, bond angles, and torsional angles.
For cyclic systems like the oxane ring, X-ray crystallography can confirm the chair or boat conformation of the ring and the axial or equatorial positions of the substituents. vulcanchem.com This information is critical for understanding the steric and electronic effects that govern the reactivity of the molecule. The crystal packing can also be analyzed to understand intermolecular interactions. researchgate.net
While no specific crystal structure for this compound is publicly available, data from other substituted oxane and tetrahydropyran derivatives consistently show the chair conformation to be the most stable. rsc.org
Chromatographic Techniques (e.g., GC-MS, LC-MS) for Purity Assessment and Complex Mixture Analysis
Chromatographic techniques are indispensable for separating and analyzing the components of a mixture. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are particularly powerful hyphenated techniques that combine the separation power of chromatography with the detection and identification capabilities of mass spectrometry.
For a relatively volatile and thermally stable compound, GC-MS would be an excellent method for assessing the purity of this compound. rsc.org The gas chromatogram would show the retention time of the compound, which is a characteristic property, and the mass spectrometer would provide its mass spectrum for confirmation. nih.govnih.gov It is important to note that acyl chlorides can be reactive and may require derivatization for robust GC analysis. rsc.org
For less volatile or thermally sensitive compounds, LC-MS is the method of choice. This technique is well-suited for monitoring the progress of a reaction by separating the starting materials, intermediates, and products in a reaction mixture. The high sensitivity of MS detection allows for the identification of even minor components.
Real-time Spectroscopic Monitoring of Reaction Kinetics and Intermediate Formation
Real-time spectroscopic monitoring provides dynamic information about a chemical reaction as it happens. Techniques like in-situ IR spectroscopy (e.g., ReactIR) and Raman spectroscopy allow for the continuous measurement of the concentrations of reactants, intermediates, and products. This data is invaluable for understanding reaction kinetics, identifying transient intermediates, and optimizing reaction conditions. rsc.org
For example, in the synthesis of an acyl chloride from a carboxylic acid using a reagent like thionyl chloride, in-situ IR could be used to monitor the disappearance of the carboxylic acid's O-H and C=O bands and the simultaneous appearance of the acyl chloride's C=O band. rsc.org This allows for the precise determination of the reaction endpoint and can reveal the presence of any unexpected side reactions. Similarly, real-time monitoring of airborne contaminants, including hydrogen chloride and chlorine, has been demonstrated using mass spectrometry, highlighting the potential for monitoring reactions involving these species. nih.gov
Computational and Theoretical Chemistry Studies
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction
Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of many-body systems, such as atoms and molecules. mdpi.com It is a popular choice for computational studies in catalysis and organic chemistry due to its balance of accuracy and computational cost. mdpi.com DFT can be used to predict geometries, reaction barriers, and other properties. mdpi.com
Molecular Dynamics (MD) Simulations of Intermolecular Interactions
Molecular Dynamics (MD) is a computational method for analyzing the physical movements of atoms and molecules over time. livecomsjournal.org MD simulations generate trajectories that provide detailed information on the conformational changes, dynamics, and intermolecular interactions within a system, such as a molecule in a solvent. nih.govrsc.org These simulations are valuable for understanding how molecules behave and interact in a dynamic environment, which is often difficult to observe experimentally. rsc.orgfrontiersin.org
Quantum Chemical Calculations for Spectroscopic Property Prediction
Quantum chemical calculations are used to predict various spectroscopic properties, such as NMR, IR, and UV-Vis spectra. sapub.org By calculating properties like nuclear shielding constants, vibrational frequencies, and electronic transition energies, these methods can aid in the interpretation of experimental spectra and the structural characterization of molecules. mpg.demdpi.com For example, programs like Gaussian and ORCA are widely used for these types of calculations. mpg.desapub.orgbuketov.edu.kz
Retrosynthetic Analysis Software Applications and Chemoinformatics Tools
Retrosynthetic analysis is a strategy used to plan the synthesis of complex organic molecules by working backward from the target molecule to simpler, commercially available starting materials. amazonaws.com This process involves "disconnecting" bonds to identify key precursors, known as synthons, and their real-world chemical equivalents. egrassbcollege.ac.in Modern chemoinformatics tools and software can assist in this process by suggesting possible disconnection strategies and synthetic routes, making the design of complex syntheses more efficient. chemistry.coachdeanfrancispress.com
Future Research Directions and Unexplored Avenues
Development of Green Chemistry Approaches for Synthesis
The principles of green chemistry emphasize the reduction of waste, use of less hazardous substances, and improved energy efficiency. While traditional methods for synthesizing acyl chlorides often involve reagents like thionyl chloride or oxalyl chloride, which produce corrosive HCl gas tandfonline.compjoes.com, future research could focus on more benign alternatives. Similarly, the α-bromination of the oxane ring could be achieved using environmentally safer brominating agents. researchgate.netnih.govgoogle.com
A key research avenue would be the development of a one-pot synthesis from a precursor carboxylic acid that utilizes catalysts and reagents with higher atom economy and lower environmental impact. For instance, methods using catalytic amounts of a phosphine (B1218219) and a source of chlorine, or electrochemical approaches, could be explored. The use of aqueous systems, such as phosphate (B84403) buffers, has been shown to be effective for certain acylation reactions and could be investigated to minimize the use of volatile organic solvents. researchgate.net An additional green approach would be to explore brominating agents like N-Bromosuccinimide (NBS) in greener solvents such as hexafluoroisopropanol (HFIP), which can offer improved environmental profiles over traditional methods. acs.org
Catalyst Development for Selective Transformations
The presence of two distinct electrophilic sites—the highly reactive acyl chloride and the less reactive tertiary alkyl bromide—offers a prime opportunity for developing highly selective catalytic transformations. Future work should focus on catalysts that can differentiate between these two functional groups, enabling sequential or orthogonal functionalization.
Palladium-catalyzed carbonylative coupling reactions, for instance, are powerful tools for forming ketones and other carbonyl derivatives. researchgate.netorganic-chemistry.org Research could aim to develop a palladium or nickel catalyst system that selectively activates the C-Br bond for cross-coupling while leaving the acyl chloride intact for subsequent reactions, or vice-versa. chemrxiv.orgnih.gov Furthermore, zinc-based catalysts have demonstrated excellent functional group tolerance in the hydroboration and reductive amination of carbonyl compounds, suggesting their potential for chemoselective reduction of the acyl chloride group in 4-Bromooxane-4-carbonyl chloride. scispace.com
Photochemical and Electrochemical Activation of this compound
Photochemical and electrochemical methods offer unique activation pathways that operate under mild conditions, often with high selectivity and without the need for stoichiometric chemical reagents. These energy-input methods are particularly promising for a bifunctional molecule like this compound.
Photochemical Activation: The C-Br bond is susceptible to photochemical activation to generate a C(sp³)-centered radical. This could be achieved through the use of a photocatalyst or via direct excitation. nih.gov This radical could then participate in a variety of C-C bond-forming reactions, such as Giese-type additions to electron-deficient olefins or nickel-catalyzed cross-coupling processes. chinesechemsoc.orgbeilstein-journals.org This avenue would allow for the selective functionalization of the tertiary carbon center.
Electrochemical Activation: Electrosynthesis provides another powerful tool. The acyl chloride moiety could be targeted for electrochemical reduction to form an acyl radical or, in the presence of sulfinic acids, undergo reductive cross-coupling to form thioesters. rsc.org This approach avoids harsh reducing agents and offers a high degree of control through the applied potential.
Exploration of Novel Reactivity Patterns and Rearrangements
The unique α-bromo-α-carbonyl arrangement on a cyclic ether skeleton suggests that this compound could undergo fascinating and synthetically useful rearrangements. These transformations could lead to complex molecular scaffolds that would be difficult to access through other means.
One major area for exploration is the Favorskii-type rearrangement. By analogy to α-halo ketones, treatment of this compound derivatives (e.g., esters or amides formed from the acyl chloride) with a base could induce a ring-contraction rearrangement to yield highly functionalized five-membered rings. Nickel(II) chloride has been shown to promote such rearrangements in cyclic α-bromo ketones. researchgate.net Additionally, the presence of the ether oxygen atom could lead to novel solvolysis or Lewis acid-catalyzed ring-opening or rearrangement pathways, similar to those observed in other α-bromo ethers, to produce new heterocyclic systems. nih.govacs.org
Integration into Flow Chemistry Systems for Scalable Synthesis
Flow chemistry offers significant advantages over traditional batch processing, including superior heat and mass transfer, enhanced safety, and the ability to telescope multiple reaction steps into a continuous sequence. beilstein-journals.orgmdpi.com These benefits are particularly relevant for reactions involving highly reactive intermediates like acyl chlorides. cinz.nzresearchgate.netrsc.org
Future research should focus on developing a continuous flow synthesis of this compound. A flow setup could allow for the safe in-situ generation of the acyl chloride from its corresponding carboxylic acid, followed immediately by its reaction with a nucleophile in a subsequent reactor coil. cinz.nzacs.org This "just-in-time" generation and consumption minimizes the hazards associated with handling and storing the reactive acyl chloride. Furthermore, a multi-step flow system could be designed for the sequential, selective functionalization of both the acyl chloride and the C-Br bond, enabling the efficient and scalable production of complex derivatives. nih.govnih.gov
Advanced Derivatization for Unprecedented Molecular Architectures
As a bifunctional building block, this compound is an ideal starting point for the synthesis of novel and complex molecular architectures. beilstein-journals.orgnih.gov The orthogonal reactivity of its two functional groups can be exploited to construct molecules with unique three-dimensional structures.
The acyl chloride can readily react with a wide range of nucleophiles (e.g., alcohols, phenols, amines, thiols) to form stable esters, amides, and thioesters. qorganica.eslibretexts.orgsavemyexams.com The remaining tertiary bromide can then be used as a handle for further functionalization, such as SN1 substitution, elimination, or metal-catalyzed cross-coupling. This strategy could be used to create spirocyclic compounds or other complex heterocyclic systems.
Moreover, this compound could serve as a unique monomer in step-growth polymerization. fiveable.mesigmaaldrich.com For example, reaction with a diol would produce a polyester (B1180765) with pendant tertiary bromide groups along the polymer backbone. These bromide groups could then be post-functionalized to introduce new properties or to create cross-linked networks, leading to advanced materials with tailored characteristics. mdpi.comuni-bielefeld.deacs.org
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 4-bromooxane-4-carbonyl chloride from its corresponding carboxylic acid?
- Methodological Answer : The synthesis typically involves treating 4-bromooxane-4-carboxylic acid with a chlorinating agent. A common protocol uses oxalyl chloride (2 equivalents) in anhydrous dichloromethane (DCM), catalyzed by a drop of N,N-dimethylformamide (DMF). The reaction is stirred under nitrogen at room temperature for 1–2 hours, followed by solvent removal under reduced pressure to yield the acyl chloride. This method is adapted from analogous procedures for aromatic acyl chlorides .
- Key Considerations : Monitor reaction progress via TLC or FT-IR to confirm the disappearance of the carboxylic acid O–H stretch (~2500–3000 cm⁻¹) and the appearance of the carbonyl chloride C=O stretch (~1800 cm⁻¹).
Q. What safety precautions are critical when handling this compound in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Use impervious gloves (e.g., nitrile), tightly sealed goggles, and a lab coat. Verify glove compatibility using manufacturer penetration data .
- Ventilation : Work in a fume hood to avoid inhalation of corrosive vapors. Use a respirator with acid gas cartridges if local exhaust is inadequate .
- First Aid : For skin contact, immediately rinse with water for 15 minutes and remove contaminated clothing. For eye exposure, rinse cautiously with water for several minutes and seek medical attention .
Q. How should researchers properly store and dispose of this compound?
- Methodological Answer :
- Storage : Keep in a cool, dry, well-ventilated area, away from moisture and bases. Store in a locked cabinet compliant with OSHA Hazard Communication Standard (HCS) .
- Disposal : Neutralize small quantities with ice-cold sodium bicarbonate solution, then dispose as hazardous waste. For bulk amounts, consult local regulations for corrosive substance disposal. Do not release into waterways .
Q. What analytical techniques are essential for confirming the structural integrity and purity of this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR can confirm the tetrahydropyran ring structure and acyl chloride moiety. Look for the carbonyl carbon signal at ~170–175 ppm in ¹³C NMR.
- Mass Spectrometry (MS) : High-resolution MS (HRMS) should match the molecular ion ([M]⁺) for C₆H₈BrClO₂ (calc. ~233.92 g/mol).
- Elemental Analysis : Verify Br and Cl content (±0.3% tolerance) .
Advanced Research Questions
Q. How can researchers optimize reaction conditions for nucleophilic acyl substitutions using this compound as a substrate?
- Methodological Answer :
- Solvent Selection : Use polar aprotic solvents (e.g., THF, DCM) to stabilize the tetrahedral intermediate.
- Temperature Control : Reactions with amines proceed efficiently at 0–5°C to minimize side reactions (e.g., hydrolysis).
- Catalysis : Add a catalytic amount of DMAP (4-dimethylaminopyridine) to accelerate acylation of sterically hindered nucleophiles.
- Workflow : Quench excess acyl chloride with aqueous NaHCO₃, extract the product, and purify via column chromatography (hexane:EtOAc gradient) .
Q. What strategies are effective in resolving contradictory literature reports on the stability of this compound under different pH conditions?
- Methodological Answer :
- Systematic Stability Testing : Prepare buffered solutions (pH 1–14) and monitor hydrolysis kinetics via ¹H NMR or HPLC. For example, the compound hydrolyzes rapidly in aqueous NaOH (pH >10) but remains stable in dry THF for 24 hours.
- Contradiction Analysis : Cross-validate findings with alternative characterization methods (e.g., IR for carbonyl loss, Karl Fischer titration for moisture content). Discrepancies may arise from trace moisture in solvents or inconsistent pH calibration .
Q. What computational chemistry approaches can predict the reactivity of this compound in complex reaction systems?
- Methodological Answer :
- DFT Calculations : Use Gaussian or ORCA software to model transition states for nucleophilic attack. Focus on the electrophilicity of the carbonyl carbon (Mulliken charges) and steric effects from the tetrahydropyran ring.
- Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways. For example, DCM stabilizes the acyl chloride via low dielectric constant, while water accelerates hydrolysis .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
